

An In-depth Technical Guide to the Surfactant Properties of N,N-Ditetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Ditetradecylamine, a secondary amine featuring two C14 alkyl chains, is a cationic lipid with significant potential in various scientific and pharmaceutical applications. Its amphiphilic nature, arising from a polar amine headgroup and two long hydrophobic tails, imparts surfactant properties that are crucial for its role in the formation of self-assembled structures such as micelles and vesicles. This technical guide provides a comprehensive overview of the core surfactant properties of N,N-Ditetradecylamine, its characterization, and its application in advanced drug delivery systems, particularly in lipid nanoparticles (LNPs) for nucleic acid delivery. While specific experimental data for N,N-Ditetradecylamine is limited in publicly available literature, this guide consolidates known information and provides data from analogous dialkylamine surfactants to offer a thorough understanding of its expected behavior.

Physicochemical Properties of N,N-Ditetradecylamine

A foundational understanding of the physicochemical properties of N,N-**Ditetradecylamine** is essential for its application. These properties influence its solubility, aggregation behavior, and interaction with biological systems.



Property	Value	Reference
Chemical Name	N-tetradecyltetradecan-1- amine	
Synonyms	Dimyristylamine, Di-n- tetradecylamine	[1]
CAS Number	17361-44-3	[1]
Molecular Formula	C28H59N	[1]
Molecular Weight	409.77 g/mol	[1]
Melting Point	60.62 °C (estimated)	
Boiling Point	449.95 °C (estimated)	
Density	0.8452 g/cm³ (estimated)	
рКа	~10-11 (estimated for aliphatic secondary amines)	[2][3][4]
Solubility	Insoluble in water; Soluble in organic solvents like alcohol, ether, and benzene.	[5][6][7]

Core Surfactant Properties

The surfactant properties of N,N-**Ditetradecylamine** are central to its functionality. These properties describe its behavior at interfaces and its tendency to self-assemble in solution.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to form micelles. Below the CMC, N,N-**Ditetradecylamine** will primarily exist as individual molecules, and the surface tension of the solution will decrease with increasing concentration. Above the CMC, the surface becomes saturated, and additional molecules aggregate into micelles in the bulk solution, with the surface tension remaining relatively constant.[8] The CMC is a key parameter for any application involving the self-assembly of this lipid.



While the experimentally determined CMC for N,N-**Ditetradecylamine** is not readily available, the following table provides CMC values for analogous long-chain amine surfactants to provide a reasonable estimate. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.[9]

Surfactant	Structure	CMC (mM)	Temperature (°C)	Method
Dodecylamine (DDA)	C12H25NH2	~0.1 (pH dependent)	25	Surface Tension
N- Lauryldiethanola mine	C12H25N(C2H4O H)2	0.12	25	Not specified
N,N-Dimethyl- tetradecylamine N-oxide (DMTAO)	C14H29N(CH3)2O	0.17 (in 0.1 M urea)	25	Conductivity

Surface Tension Reduction

A primary function of a surfactant is to reduce the surface tension of a liquid. N,N-**Ditetradecylamine**, with its two long hydrophobic tails, is expected to be effective at reducing the surface tension of aqueous solutions. The lipophilic tails orient away from the water at the air-water interface, disrupting the cohesive energy of the water molecules and thereby lowering the surface tension.[10] The extent of surface tension reduction is a measure of the surfactant's efficiency.

Aggregation Behavior

Above its CMC, N,N-**Ditetradecylamine** self-assembles into aggregates to minimize the unfavorable interaction between its hydrophobic tails and water. The geometry of these aggregates is influenced by the packing parameter of the surfactant. Given its two long alkyl chains and relatively small amine headgroup, N,N-**Ditetradecylamine** is expected to favor the formation of vesicles (bilayers) rather than spherical micelles.



Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The double-chain structure of N,N-**Ditetradecylamine** promotes the formation of these bilayers. These vesicles can encapsulate both hydrophilic and hydrophobic molecules, making them excellent candidates for drug delivery systems.

The lipid bilayer of vesicles can exist in a solid-like gel phase or a fluid-like liquid-crystalline phase. The temperature at which this transition occurs is the phase transition temperature (Tm).[11] The Tm is influenced by the length and saturation of the alkyl chains. For saturated, long-chain lipids like N,N-**Ditetradecylamine**, a relatively high Tm is expected. Below the Tm, the bilayer is more rigid, while above the Tm, it is more fluid and permeable.[12][13] This property is critical for the stability and release characteristics of vesicle-based formulations. For example, the Tm for vesicles of dipalmitoyl phosphatidylcholine (DPPC), which has two C16 chains, is around 41°C.[14]

Role in Drug Delivery: Lipid Nanoparticles (LNPs)

N,N-**Ditetradecylamine** is a valuable component in the formulation of lipid nanoparticles (LNPs), which are leading non-viral vectors for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[2][15] In a typical LNP formulation, N,N-**Ditetradecylamine** would function as a cationic or ionizable lipid.

A typical LNP formulation consists of:

- Cationic/Ionizable Lipid (e.g., N,N-**Ditetradecylamine**): This component is crucial for encapsulating the negatively charged nucleic acid cargo through electrostatic interactions at an acidic pH during formulation.[15]
- Helper Phospholipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity
 of the nanoparticle.[2]
- Cholesterol: Cholesterol enhances the stability of the LNP and can influence its fluidity.[16]
- PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) provides a hydrophilic shell that prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[2]



Mechanism of Action in LNP-Mediated Delivery

The secondary amine headgroup of N,N-**Ditetradecylamine** is key to the successful intracellular delivery of the nucleic acid payload. The proposed mechanism involves the "proton sponge" effect and subsequent endosomal escape.

Click to download full resolution via product page

- Endocytosis: The LNP is taken up by the target cell via endocytosis, enclosing it within an
 endosome.
- Endosomal Acidification: The endosome matures, and its internal pH drops from neutral to acidic (pH 5-6).
- Protonation: The secondary amine group of N,N-Ditetradecylamine (with a pKa around 1011) becomes protonated in the acidic environment of the endosome, acquiring a positive
 charge. This influx of protons into the endosome is often referred to as the "proton sponge
 effect."[17]
- Membrane Destabilization: The now positively charged LNP interacts with the negatively charged lipids of the endosomal membrane. This electrostatic interaction, combined with the fusogenic properties of helper lipids like DOPE, leads to the destabilization and disruption of the endosomal membrane.[15]
- Payload Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid to escape into the cytoplasm, where it can be translated into the therapeutic protein (in the case of mRNA) or mediate gene silencing (in the case of siRNA).

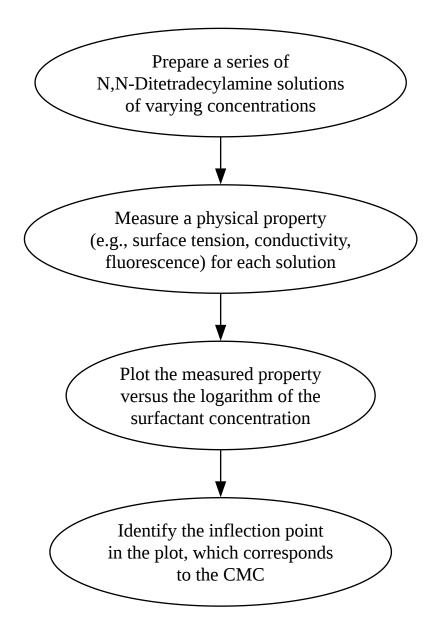
Experimental Protocols

This section provides detailed methodologies for the characterization of the core surfactant properties of N,N-**Ditetradecylamine**.

Determination of Critical Micelle Concentration (CMC)



The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micelle formation concentration.



Click to download full resolution via product page

- Solution Preparation: Prepare a stock solution of N,N-Ditetradecylamine in a suitable solvent (e.g., a water/organic co-solvent system if solubility in pure water is low). Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
- Instrumentation: Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).



- Measurement: Measure the surface tension of each solution at a constant temperature.
 Ensure the measuring probe is thoroughly cleaned between each measurement.
- Data Analysis: Plot the surface tension as a function of the logarithm of the N,N-Ditetradecylamine concentration. The plot will typically show two linear regions. The intersection of the extrapolations of these two lines is the CMC.
- Probe Selection: Use a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.
- Solution Preparation: Prepare a series of N,N-Ditetradecylamine solutions as described above, each containing a constant, low concentration of the fluorescent probe.
- Instrumentation: Use a spectrofluorometer.
- Measurement: Excite the pyrene probe at its excitation wavelength (e.g., ~335 nm) and record the emission spectrum for each sample.
- Data Analysis: Determine the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. Plot this ratio against the logarithm of the N,N-Ditetradecylamine concentration. A sigmoidal curve will be obtained, and the inflection point corresponds to the CMC.[17]

Characterization of Vesicle Properties

- Vesicle Preparation: Prepare vesicles of N,N-**Ditetradecylamine** by a method such as thinfilm hydration followed by extrusion or sonication to obtain a uniform size distribution.
- Sample Preparation: Dilute the vesicle suspension to an appropriate concentration for DLS
 measurement to avoid multiple scattering effects. Filter the sample if necessary to remove
 dust.
- Instrumentation: Use a dynamic light scattering instrument.
- Measurement: Place the sample in a cuvette and perform the measurement at a controlled temperature. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.



- Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides the size distribution and polydispersity index (PDI) of the vesicles.[17]
- Sample Preparation: Prepare a concentrated suspension of N,N-Ditetradecylamine vesicles.
- Instrumentation: Use a differential scanning calorimeter.
- Measurement: Place a known amount of the vesicle suspension in a sample pan and an
 equal amount of the buffer in a reference pan. Scan the temperature over a range that
 encompasses the expected phase transition.
- Data Analysis: The DSC thermogram will show an endothermic peak at the phase transition temperature (Tm). The peak temperature corresponds to the Tm, and the area under the peak is related to the enthalpy of the transition.

Safety and Toxicology

As a cationic lipid intended for drug delivery applications, the safety and toxicological profile of N,N-**Ditetradecylamine** is of paramount importance. Cationic lipids, in general, can exhibit cytotoxicity due to their positive charge, which can lead to disruption of cell membranes and activation of apoptotic pathways.[18][19] The cytotoxicity is often dependent on the structure of the headgroup, the concentration, and the overall formulation of the LNP.[18] The use of ionizable lipids, which are neutral at physiological pH and become charged in the acidic endosome, is a strategy to mitigate the toxicity associated with permanently cationic lipids.[20] It is crucial to conduct thorough in vitro and in vivo toxicological studies to assess the safety of any LNP formulation containing N,N-**Ditetradecylamine** before clinical application.

Conclusion

N,N-**Ditetradecylamine** is a promising cationic lipid with significant potential as a surfactant and a key component in advanced drug delivery systems. Its dual long-chain hydrophobic tails favor the formation of vesicles, making it an ideal candidate for the formulation of lipid nanoparticles for the delivery of nucleic acids. While specific experimental data on its core surfactant properties are not extensively available, this guide provides a comprehensive overview of its expected behavior based on its chemical structure and data from analogous



compounds. The detailed experimental protocols provided herein will enable researchers to thoroughly characterize N,N-**Ditetradecylamine** and optimize its use in their specific applications, particularly in the exciting and rapidly evolving field of nanomedicine. Further research is warranted to fully elucidate the quantitative surfactant properties of N,N-**Ditetradecylamine** and to explore its full potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles -PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. scribd.com [scribd.com]
- 8. Critical micelle concentration Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid bilayer phase behavior Wikipedia [en.wikipedia.org]
- 12. journalssystem.com [journalssystem.com]
- 13. researchgate.net [researchgate.net]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]



- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Correlation of the cytotoxic effects of cationic lipids with their headgroups PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape | MDPI [mdpi.com]
- 20. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Surfactant Properties of N,N-Ditetradecylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582990#surfactant-properties-of-n-n-ditetradecylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com